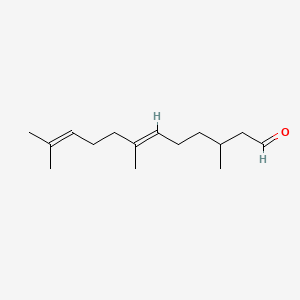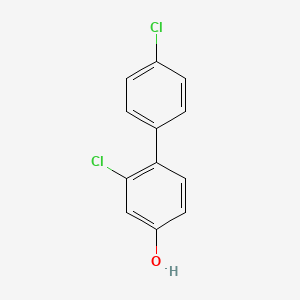
Trimethylselenonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylselenonium iodide is an organoselenium compound with the chemical formula (CH₃)₃SeI It is one of the low-molecular-weight selenium species often detected in human urine and other biological samples
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylselenonium iodide can be synthesized through the methylation of selenide compounds. One common method involves the reaction of dimethyl selenide with methyl iodide under controlled conditions. The reaction typically proceeds as follows:
(CH₃)₂Se+CH₃I→(CH₃)₃SeI
The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale methylation reactions similar to the laboratory synthesis. Industrial processes would likely employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylselenonium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides.
Reduction: It can be reduced back to dimethyl selenide.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used in substitution reactions.
Major Products Formed
Oxidation: Trimethylselenoxide.
Reduction: Dimethyl selenide.
Substitution: Various substituted selenides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethylselenonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry for selenium determination.
Biology: It serves as a biomarker for selenium exposure and metabolism studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment due to selenium’s role in cellular processes.
Industry: It is used in the development of selenium-based materials and in environmental monitoring.
Wirkmechanismus
The mechanism by which trimethylselenonium iodide exerts its effects involves its interaction with cellular components. It is metabolized in the body to form various selenium-containing compounds, which can then participate in redox reactions and other biochemical processes. The molecular targets and pathways involved include:
Selenoproteins: this compound can be incorporated into selenoproteins, which play crucial roles in antioxidant defense and redox regulation.
DNA and RNA: Selenium compounds can interact with nucleic acids, potentially affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Selenomethionine (SeMet)
- Selenocystine (SeCys)
- Selenoethionine (Seet)
- Selenocystamine (SeCM)
Uniqueness
Trimethylselenonium iodide is unique due to its specific methylation pattern, which affects its chemical reactivity and biological activity. Unlike other selenium compounds, it is more readily excreted in urine, making it a valuable biomarker for selenium exposure.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Understanding its preparation, reactions, and mechanisms of action can lead to new insights and advancements in selenium research.
Eigenschaften
CAS-Nummer |
7362-34-7 |
|---|---|
Molekularformel |
C3H9ISe |
Molekulargewicht |
250.98 g/mol |
IUPAC-Name |
trimethylselanium;iodide |
InChI |
InChI=1S/C3H9Se.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BPBBRXLBVLKFKH-UHFFFAOYSA-M |
Kanonische SMILES |
C[Se+](C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




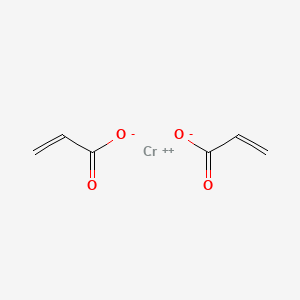


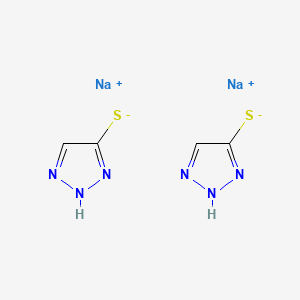


![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
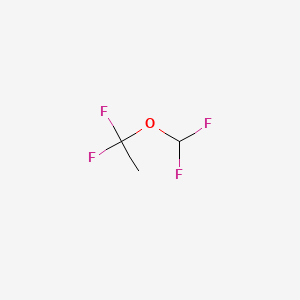
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
